

Physicochemical Properties of Antitubercular Agent-40 (ATA-40) for Drug Development

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Compound of Interest		
Compound Name:	Antitubercular agent-40	
Cat. No.:	B11444225	Get Quote

Disclaimer: "**Antitubercular agent-40**" (ATA-40) is a hypothetical designation for a novel drug candidate. The following data and protocols are representative of a promising lead compound in antitubercular drug discovery and are provided as an in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutic agents with novel mechanisms of action.[1] A thorough understanding of a drug candidate's physicochemical properties is fundamental to its development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and potential for oral bioavailability.[2][3] This guide provides a comprehensive overview of the key physicochemical properties of the hypothetical "Antitubercular agent-40" (ATA-40), along with detailed experimental protocols for their determination.

Physicochemical Property Summary

The physicochemical properties of a drug candidate are critical determinants of its "drug-likeness".[4] Key parameters for ATA-40 have been evaluated and are summarized below.

Table 1: Core Physicochemical Properties of ATA-40



Property	Value	Method	Significance in Drug Development
Molecular Weight (MW)	465.5 g/mol	LC-MS	Influences permeability and diffusion.[2]
рКа	8.2 (basic)	Potentiometric Titration	Determines the ionization state at physiological pH, affecting solubility and permeability.[5][6]
logP	4.1	Shake-Flask Method	Measures lipophilicity, which impacts membrane permeability, protein binding, and metabolism.[7]
logD at pH 7.4	3.5	Calculated from logP and pKa	Represents the effective lipophilicity at physiological pH, influencing cell penetration.[8]
Aqueous Solubility (pH 7.4)	15 μg/mL	Kinetic Solubility Assay	Low solubility can limit absorption and bioavailability.[9][10]
Polar Surface Area (PSA)	75 Ų	Computational	Predicts membrane permeability and blood-brain barrier penetration.

Table 2: In Vitro ADME and Antitubercular Activity



Parameter	Value	Method	Relevance
Microsomal Stability (t½, HLM)	45 min	Human Liver Microsome Assay	Predicts the rate of metabolic clearance by the liver.[12][13]
Caco-2 Permeability (Papp, A → B)	8 x 10 ⁻⁶ cm/s	Caco-2 Permeability Assay	Indicates the potential for intestinal absorption.[4]
Plasma Protein Binding	92%	Equilibrium Dialysis	High binding can reduce the free drug concentration available for therapeutic effect.
MIC vs. M. tuberculosis H37Rv	0.12 μΜ	Broth Microdilution	Measures the potency of the compound against the target pathogen.[14][15][16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of physicochemical data.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a molecule's ionization tendency.[5][17]

- Principle: The compound is dissolved in a co-solvent system and titrated with a standardized acid or base. The change in pH is monitored with a calibrated pH electrode, and the pKa is determined from the titration curve.
- Procedure:
 - A 1 mg/mL solution of ATA-40 is prepared in a 50:50 methanol:water mixture.
 - The solution is placed in a thermostatted vessel at 25°C.



- Titration is performed using 0.1 M HCl and 0.1 M NaOH.
- The pH is recorded after each addition of titrant.
- The pKa is calculated from the half-equivalence point of the titration curve.

Determination of logP by Shake-Flask Method

LogP, the octanol-water partition coefficient, is the standard measure of a compound's lipophilicity.[7]

- Principle: The compound is partitioned between n-octanol and water. The concentrations in each phase are measured to determine the partition coefficient.[8]
- Procedure:
 - Pre-saturate n-octanol with water and water with n-octanol.
 - \circ Dissolve ATA-40 in the aqueous phase to a concentration of 100 μ M.
 - Add an equal volume of the pre-saturated n-octanol.
 - The mixture is shaken vigorously for 1 hour to reach equilibrium.
 - The phases are separated by centrifugation at 2000 x g for 15 minutes.
 - The concentration of ATA-40 in both the aqueous and octanol phases is quantified by HPLC-UV.
 - LogP is calculated as log10([ATA-40]octanol / [ATA-40]aqueous).

Kinetic Aqueous Solubility Assay

This high-throughput method provides an early assessment of a compound's solubility.[9][18] [19]

Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer.
 The formation of precipitate is detected by nephelometry (light scattering).[10]



• Procedure:

- Prepare a 10 mM stock solution of ATA-40 in DMSO.
- \circ In a 96-well plate, add 2 μ L of the DMSO stock to 198 μ L of phosphate-buffered saline (PBS) at pH 7.4.
- The plate is shaken for 2 hours at room temperature.
- The turbidity of each well is measured using a nephelometer.
- A calibration curve is generated using a serially diluted standard to quantify the soluble concentration.

Human Liver Microsomal (HLM) Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes. [12][20][21]

 Principle: The compound is incubated with human liver microsomes and NADPH (a cofactor for cytochrome P450 enzymes). The disappearance of the parent compound over time is monitored by LC-MS/MS.[22]

Procedure:

- $\circ~$ ATA-40 (1 $\mu\text{M})$ is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
- The reaction is initiated by the addition of an NADPH-regenerating system.
- Aliquots are removed at 0, 5, 15, 30, and 45 minutes.
- The reaction is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.
- Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining ATA-40.



• The half-life (t½) is determined from the slope of the natural log of the remaining parent compound versus time.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis H37Rv

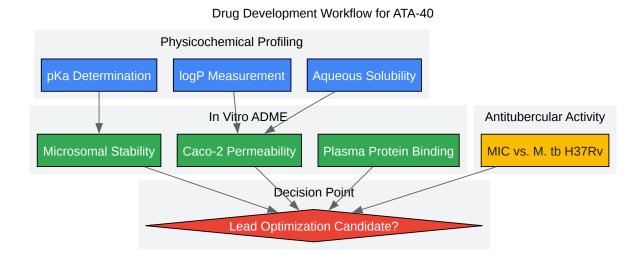
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][23][24]

- Principle: The broth microdilution method is used to determine the MIC of ATA-40 against the reference strain M. tuberculosis H37Rv.[15][16]
- Procedure:
 - A serial two-fold dilution of ATA-40 is prepared in a 96-well plate containing Middlebrook
 7H9 broth supplemented with OADC.
 - A standardized inoculum of M. tuberculosis H37Rv is added to each well.
 - The plate is incubated at 37°C for 7-14 days.
 - The MIC is determined as the lowest concentration of ATA-40 that shows no visible bacterial growth. A resazurin-based indicator can be used for a colorimetric readout.

Visualizations Drug Development Workflow

The following diagram illustrates the logical flow of physicochemical and in vitro testing in the early stages of antitubercular drug development.





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Caption: Workflow for evaluating ATA-40's drug-like properties.

Hypothetical Signaling Pathway Inhibition

Assuming ATA-40 targets a specific signaling pathway in M. tuberculosis, the following diagram illustrates a hypothetical mechanism of action.



Hypothetical Mechanism of Action for ATA-40 ATA-40 nhibits Protein Kinase A Phosphorylates Transcription Factor Z Activates Virulence Gene Expression Cell Wall Synthesis Disruption leads to **Bacterial Death**

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Foundational & Exploratory





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